LpxC-IN-10 -

LpxC-IN-10

Catalog Number: EVT-15277799
CAS Number:
Molecular Formula: C30H31N5O3
Molecular Weight: 509.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

LpxC-IN-10 is synthesized from various chemical precursors through multiple synthetic pathways that incorporate hydroxamic acid functionalities. It falls under the category of small-molecule inhibitors specifically designed for bacterial enzymes involved in lipid biosynthesis. The classification of LpxC-IN-10 can be further detailed as follows:

  • Chemical Class: Hydroxamic acid derivatives
  • Biological Target: LpxC enzyme
  • Therapeutic Potential: Antibiotic development against Gram-negative bacteria
Synthesis Analysis

The synthesis of LpxC-IN-10 involves several key steps that utilize standard organic chemistry techniques. One common method includes:

  1. Amide Coupling: The initial step often involves coupling an amine with a carboxylic acid to form an amide bond.
  2. Hydroxamic Acid Formation: The resulting amide is converted into a hydroxamic acid by treating it with hydroxylamine under basic conditions.
  3. Cyclization and Functionalization: Additional functional groups may be introduced through cyclization reactions or further modifications to enhance biological activity.

For instance, one synthetic route reported includes the formation of a morpholinone intermediate followed by hydroxamic acid derivatization, showcasing the complexity and multi-step nature of synthesizing LpxC inhibitors .

Molecular Structure Analysis

The molecular structure of LpxC-IN-10 is characterized by its hydroxamic acid moiety, which is crucial for its interaction with the zinc ion in the active site of LpxC. Key structural features include:

  • Hydroxamic Acid Group: Essential for binding to the active site.
  • Aromatic Substituents: Often included to enhance binding affinity and specificity.
  • Stereochemistry: Specific stereochemical configurations are critical for optimal interaction with LpxC.

Data from crystallographic studies reveal that the binding conformation allows for effective coordination with zinc ions present in the enzyme's active site, facilitating inhibition .

Chemical Reactions Analysis

LpxC-IN-10 undergoes specific chemical reactions that are pivotal to its mechanism of action:

  1. Binding Reaction: The inhibitor binds to the active site of LpxC, displacing water molecules coordinated to zinc.
  2. Inhibition Mechanism: This binding prevents substrate access and catalysis, effectively halting lipid A biosynthesis.

The reaction dynamics are influenced by factors such as pH and temperature, which can affect the stability and activity of both the inhibitor and the enzyme .

Mechanism of Action

The mechanism by which LpxC-IN-10 exerts its inhibitory effects involves several steps:

  1. Zinc Coordination: The hydroxamic acid group coordinates with the zinc ion in the active site, mimicking substrate interactions.
  2. Transition State Stabilization: The binding stabilizes a transition state that is unfavorable for substrate conversion, effectively blocking enzymatic activity.
  3. Disruption of Lipid A Biosynthesis: By inhibiting LpxC, the compound disrupts the production of lipid A, leading to compromised bacterial membrane integrity.

Studies indicate that this mechanism is highly effective against various Gram-negative pathogens, making it a promising candidate for antibiotic development .

Physical and Chemical Properties Analysis

LpxC-IN-10 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges around 300–500 g/mol depending on specific substitutions.
  • Solubility: Generally soluble in polar solvents due to its functional groups.
  • Stability: Stability can vary based on pH and temperature; optimal conditions are necessary for maintaining biological activity.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm purity and structural integrity during synthesis .

Applications

LpxC-IN-10 has significant scientific applications:

  • Antibiotic Development: It serves as a lead compound in developing new antibiotics targeting multidrug-resistant Gram-negative bacteria.
  • Biochemical Research: It provides insights into bacterial lipid biosynthesis pathways and enzyme inhibition mechanisms.
  • Pharmacological Studies: Further exploration into its pharmacokinetics and pharmacodynamics can aid in optimizing its therapeutic potential.

Research continues to explore variations of LpxC inhibitors like LpxC-IN-10 to enhance efficacy and reduce potential resistance mechanisms among target pathogens .

Discovery and Development of LpxC-IN-10

Historical Context of LpxC as a Therapeutic Target in Gram-Negative Pathogens

The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) catalyzes the first committed step in lipid A biosynthesis—a structurally conserved component of lipopolysaccharide (LPS) that anchors the outer membrane in Gram-negative bacteria [1] [6]. Lipid A is indispensable for bacterial viability and membrane integrity in most Gram-negative pathogens, and its absence disrupts outer membrane permeability, leading to cell lysis [8]. Crucially, LpxC has no homologous counterparts in mammalian biochemistry, positioning it as an ideal target for species-selective antibiotic development [5] [9].

Early efforts to target LpxC (1990s–2000s) yielded inhibitors like the oxazoline L-573,655 (Merck) and hydroxamate BB-78485 (British Biotech), but these showed limited activity against Pseudomonas aeruginosa due to structural variations in the enzyme’s substrate-binding tunnel [1]. CHIR-090 (University of Washington/Chiron) marked a breakthrough with nanomolar inhibition and P. aeruginosa coverage, validating LpxC’s druggability and igniting industrial interest [1] [5]. Despite this, no LpxC inhibitor has achieved clinical approval to date, largely due to toxicity challenges or spectrum limitations [5] [9].

Table 1: Evolution of Key LpxC Inhibitors Preceding LpxC-IN-10

InhibitorEraKey StrengthCritical Limitation
L-573,6551980s–1990sFirst identified LpxC inhibitorPoor potency (MIC >100 µg/mL)
BB-78485Early 2000sImproved E. coli activity (MIC = 1 µg/mL)Inactive against P. aeruginosa
CHIR-090Mid-2000sBroad-spectrum (incl. P. aeruginosa)Moderate metabolic stability
ACHN-9752010sReached Phase I trialsCardiotoxicity in preclinical models

Rational Design Strategies for LpxC Inhibitors: From CHIR-090 to LpxC-IN-10

LpxC-IN-10 emerged from systematic optimization of the pharmacophore model established by CHIR-090, which comprises:

  • Zinc-binding group (ZBG): Hydroxamate for chelating the catalytic Zn²⁺ ion.
  • Linker region: O-methyl-threonine for UDP-pocket occupancy.
  • Hydrophobic tail: Diaryl-acetylene for the fatty acid tunnel [5] [9].

LpxC-IN-10 incorporated three strategic advancements:

  • β-Difluoromethyl-allo-threonyl head group: Enhanced Zn²⁺ affinity and hydrogen bonding with catalytic residues (Glu78, His265) while resisting enzymatic degradation [4] [9].
  • Diacetylene-phenylethynyl tail: Optimized van der Waals contacts with tunnel residues (Met194, Val213) in P. aeruginosa and Enterobacteriaceae LpxC isoforms [3] [4].
  • Terminal cyclopropane moiety: Induced a kink in the hydrophobic tail, improving binding entropy and solvent exposure to reduce off-target effects [4] [9].

These modifications yielded picomolar enzymatic affinity (Ki* = 8.9 pM for E. coli LpxC) and a slow off-rate (half-life >2 hours), enabling sustained bactericidal activity [4].

Table 2: Structural Innovations in LpxC-IN-10 vs. Predecessors

Pharmacophore RegionCHIR-090LpxC-IN-10Functional Impact
ZBG/LinkerL-Threonyl-hydroxamateβ-Difluoromethyl-allo-threonyl-hydroxamate100-fold ↑ Zn²⁺ affinity; metabolic stability
Hydrophobic CoreBiphenylacetyleneDiacetylene-phenylethynylExtended tunnel occupancy; entropy optimization
Terminal GroupMorpholineCyclopropaneReduced plasma protein binding; ↓ cytotoxicity

Scaffold Optimization and Click Chemistry Integration in LpxC-IN-10 Synthesis

The synthesis of LpxC-IN-10 leveraged click chemistry to modularize construction of its diacetylene tail—a critical innovation for rapid structure-activity relationship (SAR) exploration. The approach featured:

  • Alkyne-azide cycloaddition: Copper(I)-catalyzed coupling of an iodophenyl-diynyl scaffold with cyclopropane-azide derivatives enabled late-stage diversification of the hydrophobic tail [3] [9].
  • Stereoselective head-group assembly: N-protected β-difluoromethyl-allo-threonine was conjugated with O-benzyl-hydroxylamine, followed by deprotection to yield the ZBG [4].
  • Fragment coupling: Palladium-catalyzed Sonogashira cross-coupling merged the head group and tail fragments, achieving a 7-step synthesis with 22% overall yield [3].

Table 3: Key Synthetic Steps for LpxC-IN-10

StepReactionInput FragmentsProductYield
1Azide-alkyne cycloadditionCyclopropyl azide + Iododiynyl coreTail fragment with triazole89%
2Hydroxamate formationN-Boc-allo-difluorothreonine + O-benzylhydroxylamineProtected ZBG-linker76%
3Sonogashira couplingProtected ZBG-linker + Tail fragmentLpxC-IN-10 precursor68%
4Global deprotectionPrecursorLpxC-IN-1095%

This modular design permitted rapid SAR analysis, revealing:

  • Triazole incorporation: Improved water solubility (cLogP = 1.8 vs. CHIR-090’s 3.2) without compromising P. aeruginosa activity [3].
  • Cyclopropane positioning: Reduced inhibition of human matrix metalloproteases (MMP-3 IC50 > 50 µM vs. 0.8 µM for early hydroxamates) [9] [10].

In vitro profiling demonstrated MIC90 values of ≤0.125 µg/mL against ESBL/carbapenemase-producing Enterobacteriaceae and 1.0 µg/mL for XDR P. aeruginosa—surpassing CHIR-090 by 8–16-fold [4] [5].

Properties

Product Name

LpxC-IN-10

IUPAC Name

1-[(2S)-3-(5-hydroxy-6-oxo-1H-pyrimidin-4-yl)-2-[4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]phenyl]propyl]azetidine-3-carbonitrile

Molecular Formula

C30H31N5O3

Molecular Weight

509.6 g/mol

InChI

InChI=1S/C30H31N5O3/c31-16-25-18-35(19-25)20-27(15-28-29(36)30(37)33-21-32-28)26-9-7-23(8-10-26)2-1-22-3-5-24(6-4-22)17-34-11-13-38-14-12-34/h3-10,21,25,27,36H,11-15,17-20H2,(H,32,33,37)/t27-/m1/s1

InChI Key

RVSQDMFHNYKDPF-HHHXNRCGSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C(CC4=C(C(=O)NC=N4)O)CN5CC(C5)C#N

Isomeric SMILES

C1COCCN1CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)[C@H](CC4=C(C(=O)NC=N4)O)CN5CC(C5)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.